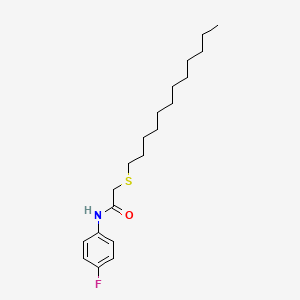

2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide, commonly known as DDFPA, is a chemical compound with the molecular formula C20H32FNOS and a molecular weight of 353.54 . It has been widely researched for its various applications.

Synthesis Analysis

A related compound, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide (AIFPA), was synthesized via a condensation reaction of (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid. This was then polymerized via free radical polymerization to produce PAIFPA .Molecular Structure Analysis

The molecular structure of DDFPA consists of a dodecylsulfanyl group attached to an acetamide group, which is further substituted with a 4-fluorophenyl group .Scientific Research Applications

Chemical and Physical Properties Analysis

Research on derivatives of N-alkyl and N-aryl acetamides, such as 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide, has been conducted with an emphasis on their potential applications in various fields, including pharmaceuticals and materials science. One study focused on the powder diffraction data of some derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, highlighting the potential use of these compounds as pesticides due to their structural properties (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008).

Catalytic and Biochemical Applications

In the realm of catalysis and biochemical research, derivatives similar to this compound have been investigated for their potential as catalysts and in drug metabolism. For instance, human arylacetamide deacetylase has been identified as a principal enzyme in the hydrolysis of flutamide, suggesting that similar compounds might also undergo specific enzymatic reactions important for drug metabolism and detoxification processes (A. Watanabe et al., 2009).

Environmental and Water Treatment Studies

The environmental impact and degradation mechanisms of related compounds have been studied, particularly in water treatment applications. Research on the removal of contaminants like acetaminophen through advanced oxidation processes indicates the potential utility of related chemical structures in enhancing pollutant degradation in water, suggesting that derivatives of this compound could be explored for environmental remediation (Songlin Wang et al., 2019).

Drug Design and Pharmacological Properties

In drug design, the molecular structure and pharmacological properties of compounds like this compound are crucial. Studies on similar compounds have led to the identification of new drug candidates with broad-spectrum anti-epileptic properties, suggesting a pathway for the development of new medications based on the structural modifications of such compounds (Tomoyuki Tanaka et al., 2019).

Future Directions

properties

IUPAC Name |

2-dodecylsulfanyl-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOS/c1-2-3-4-5-6-7-8-9-10-11-16-24-17-20(23)22-19-14-12-18(21)13-15-19/h12-15H,2-11,16-17H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABRBCFHPLSWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3,8-bis(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652721.png)

![3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2652723.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)

![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)

![(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2652731.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol hydrochloride](/img/structure/B2652733.png)

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)